13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure
Properties
IUPAC Name |
13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-20-8-12(18-19-20)15(24)21-5-4-11-10(7-21)14(23)22-6-9(16)2-3-13(22)17-11/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLLDDDKNWPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, typically starting with the preparation of the triazole ring followed by the formation of the triazatricyclo structure. Common reagents used in these reactions include chlorinating agents, triazole precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6- [3- (2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7- (2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- 13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxamide
- 12-chloro-8-methyl-9-oxo-2,4,8,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaene-5-carboxylic acid ethyl ester
Uniqueness
What sets 13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart from similar compounds is its unique combination of the triazole and triazatricyclo frameworks, which confer distinct chemical properties and potential applications. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields.
Biological Activity
The compound 13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex triazole derivative that exhibits significant biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₁₄H₁₃ClN₄O₂
- Molecular Weight: 304.74 g/mol
- Structural Features: The compound contains a triazole ring and a chloro substituent which contribute to its biological properties.
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungal strains by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
- Mechanism of Action : The triazole ring is believed to inhibit the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis of ergosterol .
- Case Study : A study demonstrated that related triazole compounds exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antibacterial Activity
Triazole compounds have also been investigated for their antibacterial properties.
- In vitro Studies : Research indicates that triazoles can exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Case Study : A derivative with a similar scaffold was found to inhibit bacterial growth with MIC values ranging from 0.5 to 16 µg/mL depending on the bacterial strain tested .
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties through various mechanisms.
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro assays showed that similar compounds led to significant reductions in cell viability in various cancer cell lines, including breast and prostate cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Substituent | Enhances antifungal potency |
| Methyl Group on Triazole | Increases lipophilicity and cellular uptake |
| Carbonyl Group | Potentially involved in hydrogen bonding interactions with biological targets |
Q & A
Q. What are the critical steps and parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including cyclization, acylation, and functional group protection/deprotection. Key parameters include:
- Temperature control : Exothermic steps (e.g., acyl chloride formation) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity in triazole acylation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Reaction monitoring : Use TLC or HPLC to track intermediate purity . Example table of reaction conditions:
| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | DMF | 80 | ZnCl₂ | 65 |
| 2 | Acylation | THF | 0→25 | None | 78 |
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify ring connectivity and substituent positions .
- X-ray crystallography : Resolve ambiguities in tricyclic ring stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .
Q. What methodologies are recommended for preliminary biological activity screening?
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) due to the triazole’s metal-coordinating properties .
- Molecular docking : Predict binding affinity to target proteins (e.g., cytochrome P450) using software like AutoDock .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Comparative dose-response studies : Test the compound across multiple cell lines under standardized conditions (e.g., pH, serum concentration) to identify context-dependent effects .
- Metabolite profiling : Use LC-MS to determine if discrepancies arise from metabolic degradation .
- Meta-analysis : Aggregate published data to isolate variables (e.g., assay type, solvent used) causing variability .
Q. What experimental designs are suitable for studying environmental stability and degradation pathways?
- Photolysis studies : Expose the compound to UV light in aqueous solutions to simulate sunlight-driven degradation .
- Hydrolytic stability tests : Vary pH (2–12) and temperature (25–60°C) to identify labile functional groups (e.g., the triazole-carbonyl bond) .
- Biotic transformation assays : Incubate with soil or microbial cultures to assess biodegradation products .
Q. How can stereochemical effects on bioactivity be systematically evaluated?
- Enantiomer synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate stereoisomers .
- Chiral HPLC : Separate enantiomers and test individual isomers in bioassays .
- Circular dichroism (CD) : Correlate stereochemistry with conformational changes in target binding .
Q. What strategies are effective for studying synergistic effects in drug combinations?
- Combinatorial screening : Pair the compound with FDA-approved drugs in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Isobolographic analysis : Quantify synergy/additivity in dose-response matrices .
- Mechanistic studies : Use transcriptomics to identify pathways enhanced by combination therapy .
Q. How can toxicological mechanisms be elucidated for this compound?
- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to identify electrophilic intermediates .
- Genotoxicity assays : Perform Ames tests or comet assays to assess DNA damage potential .
- In vivo models : Administer subacute doses to rodents and monitor hematological/ histological changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
